

# Application Note: HPLC Analysis of 1,3-Capryloyl-2-oleoylglycerol

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## Compound of Interest

Compound Name: 1,3-Capryloyl-2-oleoylglycerol

Cat. No.: B3026218

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## Introduction

**1,3-Capryloyl-2-oleoylglycerol** is a structured triglyceride containing two medium-chain fatty acids (caprylic acid, C8:0) at the sn-1 and sn-3 positions and one long-chain monounsaturated fatty acid (oleic acid, C18:1) at the sn-2 position. The unique structure of such triglycerides influences their physical properties and metabolic fate, making them of significant interest in the development of pharmaceutical formulations, nutritional supplements, and drug delivery systems. Accurate and reliable analytical methods are crucial for the quality control and characterization of these compounds. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of triglycerides. This application note provides a detailed protocol for the analysis of **1,3-Capryloyl-2-oleoylglycerol** using Reversed-Phase HPLC (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD).

## Principle of the Method

The method utilizes a C18 reversed-phase column to separate **1,3-Capryloyl-2-oleoylglycerol** from other related substances based on its hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile and isopropanol allows for the effective separation of a wide range of lipids. The ELSD is particularly well-suited for the analysis of non-volatile compounds like triglycerides that lack a strong UV chromophore. The detector response is based on the

light scattered by the analyte particles after the evaporation of the mobile phase, providing a more uniform response for different triglycerides compared to UV detection.

## Experimental Protocols

### Materials and Reagents

- **1,3-Capryloyl-2-oleoylglycerol** standard ( $\geq 98\%$  purity)
- HPLC grade acetonitrile
- HPLC grade isopropanol
- HPLC grade hexane
- Deionized water ( $18.2 \text{ M}\Omega\cdot\text{cm}$ )
- $0.45 \text{ }\mu\text{m}$  PTFE syringe filters

### Instrumentation

- A binary or quaternary HPLC system equipped with a degasser, autosampler, and column oven.
- C18 Reversed-Phase Column (e.g.,  $250 \text{ mm} \times 4.6 \text{ mm}$ ,  $5 \text{ }\mu\text{m}$  particle size).
- Evaporative Light Scattering Detector (ELSD).

### Sample Preparation

- **Standard Stock Solution** ( $1 \text{ mg/mL}$ ): Accurately weigh approximately  $10 \text{ mg}$  of **1,3-Capryloyl-2-oleoylglycerol** standard into a  $10 \text{ mL}$  volumetric flask. Dissolve and make up to the mark with hexane.
- **Calibration Standards**: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol  $70:30 \text{ v/v}$ ) to prepare a series of calibration standards ranging from approximately  $0.05$  to  $1.0 \text{ mg/mL}$ .

- **Sample Preparation:** For bulk material or formulation samples, accurately weigh an appropriate amount of the sample into a volumetric flask, dissolve in hexane, and dilute as necessary with the initial mobile phase to fall within the calibration range.
- **Filtration:** Filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials before analysis.

## HPLC-ELSD Conditions

- **Column:** C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
- **Mobile Phase A:** Acetonitrile
- **Mobile Phase B:** Isopropanol
- **Gradient Program:**
  - 0-5 min: 70% A, 30% B
  - 5-20 min: Linear gradient to 30% A, 70% B
  - 20-25 min: Hold at 30% A, 70% B
  - 25.1-30 min: Return to 70% A, 30% B (re-equilibration)
- **Flow Rate:** 1.0 mL/min
- **Column Temperature:** 35°C
- **Injection Volume:** 20 µL
- **ELSD Settings:**
  - **Nebulizer Temperature:** 40°C
  - **Evaporator (Drift Tube) Temperature:** 60°C
  - **Gas (Nitrogen) Flow Rate:** 1.5 L/min

## Data Analysis

For quantitative analysis, construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the **1,3-Capryloyl-2-oleoylglycerol** standards. The concentration of the analyte in the samples can then be determined from this curve. The use of a logarithmic transformation is common for ELSD data to achieve a linear response over a wider concentration range.

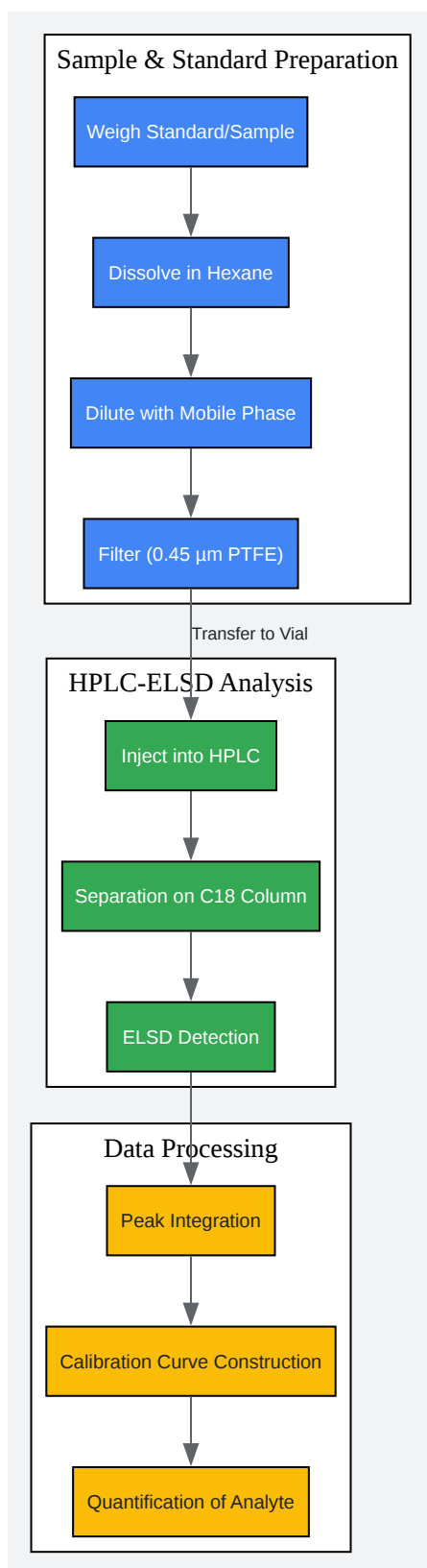
## Data Presentation

The following table summarizes the expected quantitative data for the HPLC-ELSD analysis of **1,3-Capryloyl-2-oleoylglycerol** based on typical performance for similar triglyceride analyses.

[1]

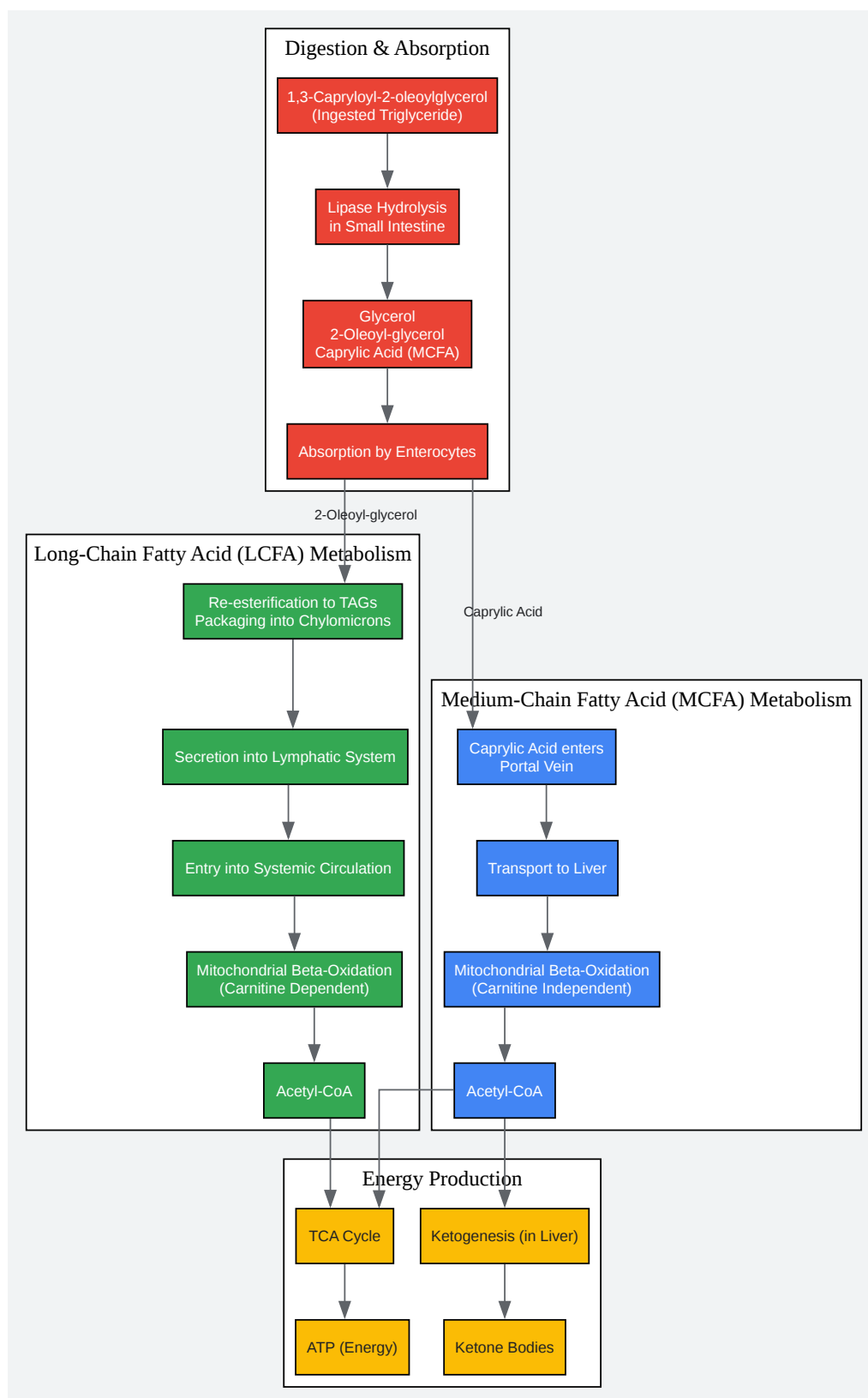
Parameter	Expected Value/Range
Retention Time (approx.)	15 - 20 min
Linearity ( $R^2$ )	$\geq 0.998$
Limit of Detection (LOD)	0.5 - 1.5 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	1.5 - 5.0 $\mu\text{g/mL}$
Precision (%RSD)	$< 2\%$
Accuracy (% Recovery)	98 - 102%

## Mandatory Visualizations



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Caption: Experimental workflow for the HPLC analysis of **1,3-Capryloyl-2-oleoylglycerol**.



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Caption: Simplified metabolic pathway of **1,3-Capryloyl-2-oleoylglycerol**.

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## References

- 1. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
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